5-(4-Chlorophenyl)pentyl bromide
Description
5-(4-Chlorophenyl)pentyl bromide is a brominated alkyl derivative featuring a pentyl chain terminated by a 4-chlorophenyl group. This compound is likely utilized as an intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions, owing to the reactivity of the bromide group. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may influence both physical properties and chemical reactivity .
Properties
Molecular Formula |
C11H14BrCl |
|---|---|
Molecular Weight |
261.58 g/mol |
IUPAC Name |
1-(5-bromopentyl)-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrCl/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4,9H2 |
InChI Key |
SYFKSHQWENARTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
Key structural analogues include:
- 5-p-Chlorophenoxypentyl bromide: Contains a phenoxy (-O-) linker between the pentyl chain and chlorophenyl group, enhancing polarity compared to the direct C-linked phenyl group in 5-(4-chlorophenyl)pentyl bromide .
- 3-p-Chlorophenoxypropyl bromide and 4-p-Chlorophenoxybutyl bromide: Shorter alkyl chains (C3, C4) with para-chlorophenoxy groups, demonstrating how chain length affects boiling points and solubility .
- Benzyl bromide derivatives: Electron-rich aromatic systems (e.g., 3-fluorobenzyl bromide) used in thiazolidinone synthesis, highlighting differences in leaving group reactivity and steric effects .
Comparative Analysis of Physical Properties
Boiling Points and Molecular Features
The boiling points of related bromides (Table 1) reveal trends:
| Compound | Boiling Point (°C) | Pressure (mm Hg) | Molecular Formula |
|---|---|---|---|
| 3-p-Chlorophenoxypropyl bromide | 185–190 | 85–90 | C₉H₉ClBrO |
| 4-p-Chlorophenoxybutyl bromide | 198–200 | 20 | C₁₀H₁₁ClBrO |
| 5-p-Chlorophenoxypentyl bromide | 226–228 | 30 | C₁₁H₁₃ClBrO |
| 5-o-Chlorophenoxypentyl bromide | 200–204 | 20 | C₁₁H₁₃ClBrO |
- Chain Length : Longer alkyl chains (e.g., pentyl vs. propyl) correlate with higher boiling points due to increased van der Waals interactions .
- Substituent Position : Para-substituted chlorophenyl derivatives exhibit higher boiling points than ortho-substituted isomers, likely due to improved molecular symmetry and packing .
- Phenoxy vs. Phenyl: The absence of an oxygen linker in this compound would reduce polarity and lower boiling points compared to phenoxy analogues.
Halogen Content
All phenoxy-based bromides in Table 1 share a total halogen content of 43.8% (Cl + Br), consistent with their molecular formulas. For this compound, the halogen content would differ slightly due to the absence of oxygen .
Reactivity in Alkylation Reactions
- Primary vs. Secondary Bromides: The pentyl chain in this compound positions the bromide as a primary alkyl halide, favoring SN2 mechanisms. In contrast, phenoxypropyl/butyl bromides (e.g., 3-p-chlorophenoxypropyl bromide) may involve secondary carbocation intermediates in SN1 reactions .
- Catalytic Applications : Tetra-butylammonium bromide, a phase-transfer catalyst, underscores the utility of bromide ions in facilitating reactions, though steric hindrance in bulkier derivatives may reduce efficiency .
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